molecular formula C10H17ClN2O B8376838 3-(Aminomethyl)-6-methyl-4-(2-propyl)-1,2-dihydropyridin-2-one HCl salt

3-(Aminomethyl)-6-methyl-4-(2-propyl)-1,2-dihydropyridin-2-one HCl salt

Cat. No. B8376838
M. Wt: 216.71 g/mol
InChI Key: ZJFLXVFWIWFXHL-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a solution of 6-methyl-2-oxo-4-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (5.00 g, 28.4 mmol) and in MeOH (400 ml) and HCl (8.8 ml, 12 M) was added 10% Pd(OH)2 (5.17 g, 3.68 mmol) under N2 atmosphere. The N2 gas was displaced by H2 gas and the mixture was stirred for 24 h at 23° C. under hydrogen. The H2 gas was displaced by N2 gas and the mixture was filtered through celite, washed with MeOH and concentrated. The residue was triturated with EtOH-TBME, the solid was collected with Buchner funnel and dried in vacuo to give the titled compound (6.15 g, 100%). 1H NMR (400 MHz, DMSO-d6): δ ppm 11.9 (br-s, 1H), 8.03 (br-s, 2H), 6.12 (s, 1H), 3.82-3.84 (m, 2H), 3.08-3.12 (m, 1H), 2.19 (s, 3H), 1.12 (d, J=6.8 Hz, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.17 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]#[N:10])=[C:4]([CH:11]([CH3:13])[CH3:12])[CH:3]=1.[ClH:14].N#N>CO.[OH-].[OH-].[Pd+2]>[ClH:14].[NH2:10][CH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([CH3:1])=[CH:3][C:4]=1[CH:11]([CH3:12])[CH3:13] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=C(C(N1)=O)C#N)C(C)C
Name
Quantity
8.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
5.17 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 h at 23° C. under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOH-TBME
CUSTOM
Type
CUSTOM
Details
the solid was collected with Buchner funnel
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.NCC=1C(NC(=CC1C(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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